molecular formula C12H14BrNO2 B321895 4-(3-Bromo-4-methylbenzoyl)morpholine

4-(3-Bromo-4-methylbenzoyl)morpholine

Cat. No.: B321895
M. Wt: 284.15 g/mol
InChI Key: CVRFIMIZEYRZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromo-4-methylbenzoyl)morpholine is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(3-bromo-4-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14BrNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

CVRFIMIZEYRZEW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dichloromethane solution (2 ml) of 3-bromo-4-methylbenzoic acid (50 mg, 0.23 mmol), WSCI (67 mg, 0.348 mmol), morpholine (24 μl, 0.278 mmol) and N,N-dimethylaminopyridine (28 mg, 0.232 mmol) were added, followed by stirring at room temperature for 16 hours. To the reaction mixture, saturated aqueous ammonium chloride solution was added, followed by extraction twice with ethyl acetate (10 ml). The organic layer was washed with brine (10 ml), and dried over sodium sulfate, followed by distilling off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (dichloromethane/methanol=50/1), whereby (3-bromo-4-methyl-phenyl)-morpholin-4-yl-methanone was obtained as a yellow brown solid (68 mg, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
24 μL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
28 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

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